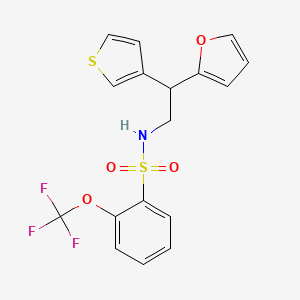

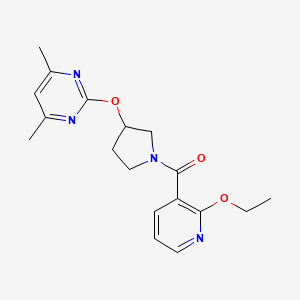

![molecular formula C16H17N3O2 B2959611 2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione CAS No. 1051373-06-8](/img/structure/B2959611.png)

2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoquinolines are a type of nitrogen-containing heterocycle . They are structural isomers of quinoline and are related to the important alkaloid papaverine . Isoquinolines find many uses in medicine and other technologies .

Synthesis Analysis

Isoquinolines can be synthesized through several methods . For example, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines .Molecular Structure Analysis

Isoquinolines have a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The nitrogen atom is part of the pyridine ring .Chemical Reactions Analysis

Isoquinolines can undergo various chemical reactions . For instance, aromatic and heteroaromatic ketoximes underwent a regioselective cyclization with alkynes in the presence of a catalytic amount of RuCl2 and NaOAc to give isoquinoline derivatives .Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base .Scientific Research Applications

Spectral Characteristics and Sensor Ability

A novel compound closely related to 2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione was synthesized and investigated for its photophysical characteristics and sensor ability, particularly for detecting metal ions. Computational tools were employed to study the structure and properties of the 1,8-naphthalimide-based chromophores, highlighting their potential in sensor applications (Staneva, Angelova, & Grabchev, 2020).

Antiviral Activity

Research on a similar compound demonstrated inhibitory activity against DNA viruses, specifically herpes simplex type 2 (HSV-2), highlighting its potential as a novel antiviral agent. This compound showed significant virucidal activity and a higher potency compared to traditional treatments, such as iododeoxyuridine (GARCIA GANCEDO et al., 2005).

Synthesis of Novel Derivatives

A study described the synthesis of novel isoquinolino[5,4-ab]phenanthridine derivatives via the Pictet–Spengler reaction, leveraging a compound structurally similar to this compound. This research opens new avenues for the development of compounds with potential biological or material applications (Tsai et al., 2018).

Fluorescent Properties for Imaging

Another study focused on the synthesis and fluorescent properties of a water-soluble derivative, exploring its application in bioimaging due to its distinct fluorescent characteristics, influenced by concentration, pH, and solvent (Jin Zhengneng, 2012).

Mechanism of Action

Safety and Hazards

Isoquinolines, like many organic compounds, can be hazardous. They can cause temporary incapacitation or residual injury . They must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur . They are normally stable but can become unstable at elevated temperatures and pressures .

Future Directions

properties

IUPAC Name |

2-(2-aminoethyl)-6-(dimethylamino)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-18(2)13-7-6-12-14-10(13)4-3-5-11(14)15(20)19(9-8-17)16(12)21/h3-7H,8-9,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKFJZKSENZCLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

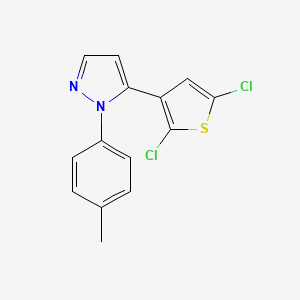

![(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2959532.png)

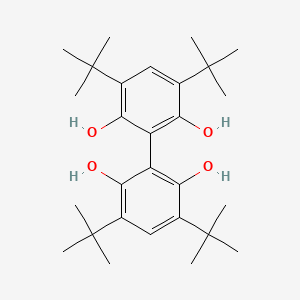

![1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2959537.png)

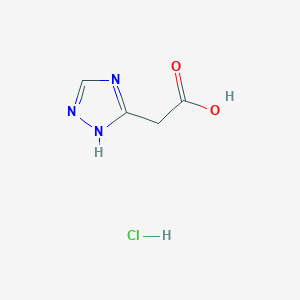

![5-(pyridin-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2959539.png)

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine](/img/structure/B2959542.png)

![N-(3,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959547.png)

![(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2959551.png)